molecular formula C5H2ClF5N4 B1382164 4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine CAS No. 1139245-15-0

4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine

Cat. No.: B1382164
CAS No.: 1139245-15-0
M. Wt: 248.54 g/mol
InChI Key: ZUWIJHUZGHFZFM-UHFFFAOYSA-N
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Description

4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloro group at the 4-position, a pentafluoroethyl group at the 6-position, and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of phosphorus oxychloride and dimethylaniline as a base. The reaction is carried out by admixing 4,6-dihydroxy-5-fluoropyrimidine with phosphorus oxychloride, followed by vacuum distillation to remove excess reagents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-ethyl-5-fluoropyrimidine
  • 4,6-Dichloro-2-(methylthio)pyrimidine
  • Pyrimido[4,5-d]pyrimidine analogs

Uniqueness

4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous .

Biological Activity

4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine is a fluorinated organic compound belonging to the triazine class. This compound exhibits significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological mechanisms, research findings, and implications for future studies.

  • Molecular Formula : C5_5H2_2ClF5_5N4_4
  • Molecular Weight : 248.54 g/mol
  • CAS Number : 1139245-15-0

The pentafluoroethyl group enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins and enzymes, which is crucial for its biological activity .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific tyrosine kinase enzymes that are often overexpressed in various cancers. This inhibition can disrupt signaling pathways that promote tumor growth and proliferation .
  • Protein Interactions : It interacts with proteins involved in critical cellular processes, potentially modulating their activity and influencing biochemical pathways.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes, including:

Enzyme Target Disease Effect
Tyrosine KinaseCancer (e.g., breast, lung)Inhibition leads to reduced cell proliferation
Protein KinasesDiabetesModulation of insulin signaling pathways

The inhibition of these enzymes suggests potential applications in treating proliferative diseases such as cancer and metabolic disorders.

Case Studies

  • Cancer Treatment : A study demonstrated that compounds similar to this compound effectively reduced tumor size in animal models by inhibiting tyrosine kinase activities associated with tumor growth .
  • Diabetes Management : Another investigation showed that triazine compounds could enhance insulin sensitivity by modulating protein kinase pathways involved in glucose metabolism .

Research Findings

Recent studies have focused on the synthesis and characterization of triazine derivatives for their biological properties. Notably:

  • A study published in early 2023 highlighted the synthesis of new triazine compounds and their in vitro biological analysis, emphasizing the potential for developing novel therapeutic agents based on structural modifications of triazines .

Properties

IUPAC Name

4-chloro-6-(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF5N4/c6-2-13-1(14-3(12)15-2)4(7,8)5(9,10)11/h(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWIJHUZGHFZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)N)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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